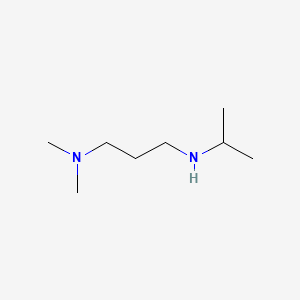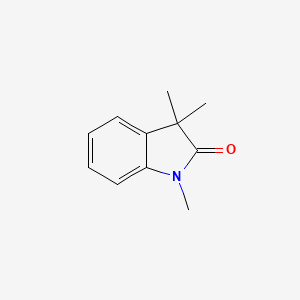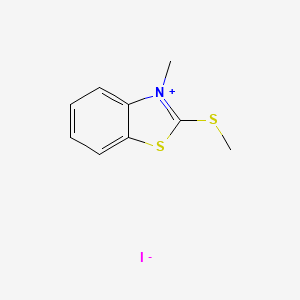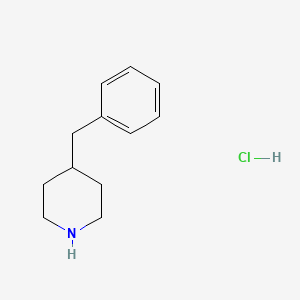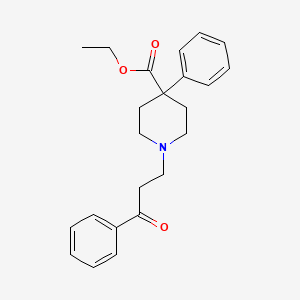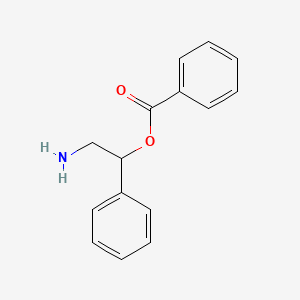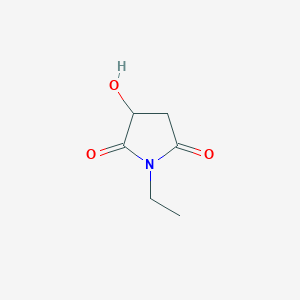
1-Ethyl-3-hydroxypyrrolidine-2,5-dione
Overview
Description
“1-Ethyl-3-hydroxypyrrolidine-2,5-dione” is a compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides . It has a molecular formula of C6H9NO3 and a molecular weight of 143.14 g/mol. This compound is part of a larger group of compounds known as pyrrolidine-2,5-diones, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-diones, including “1-Ethyl-3-hydroxypyrrolidine-2,5-dione”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-3-hydroxypyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving “1-Ethyl-3-hydroxypyrrolidine-2,5-dione” and other pyrrolidine-2,5-diones are influenced by various factors. For instance, the structure–activity relationship (SAR) analysis revealed that the para-substituent on the phenyl ketone influences the biological activity .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Activity Investigation
Research has explored the synthesis of novel succinimide derivatives, including structures similar to 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. These compounds have shown promising in vitro antifungal activities against several test fungi, with particular derivatives exhibiting significant inhibitory activities, suggesting potential as novel fungicides (Cvetković et al., 2019).
Antioxidant Activity
Aminomethylation of ethosuximide and related compounds has led to the synthesis of N-aminomethyl derivatives. These synthesized compounds were studied for their antioxidant activity, indicating the potential for diverse biological applications beyond their initial use (Hakobyan et al., 2020).
Organic and Medicinal Chemistry Applications
Stereocontrolled Synthesis
Studies have demonstrated the stereocontrolled synthesis of 2,4-diamino-3-hydroxyacids starting from diketopiperazines, highlighting a route for the preparation of statine analogues. This showcases the versatility of pyrrolidine-2,5-dione derivatives in synthesizing complex molecules with potential pharmaceutical applications (Farran et al., 2007).
Ring-Opening Polymerization
The organo-catalyzed ring-opening polymerization of BED, derived from glutamic acid, has been explored, indicating the potential of 1,4-dioxane-2,5-dione derivatives in the synthesis of biodegradable polymers. This research opens pathways for creating environmentally friendly materials with specific functionalities (Thillaye du Boullay et al., 2010).
Antimicrobial and Anticonvulsant Derivatives
The development of 4-Arylhydrazones of 1-Aryl-5-methyl-5-ethoxycarbonylpyrrolidine-2,3,4-triones has been reported, showing significant antimicrobial activity. Such research underscores the chemical versatility of pyrrolidine-2,5-dione derivatives in creating bioactive molecules (Gein et al., 2003).
Future Directions
properties
IUPAC Name |
1-ethyl-3-hydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(9)3-4(8)6(7)10/h4,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQFPWUYWKWMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028008 | |
| Record name | 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-hydroxypyrrolidine-2,5-dione | |
CAS RN |
63467-80-1 | |
| Record name | NSC151103 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



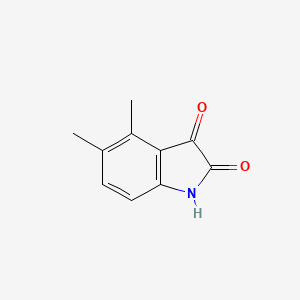
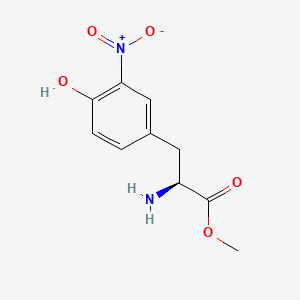
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1605240.png)
